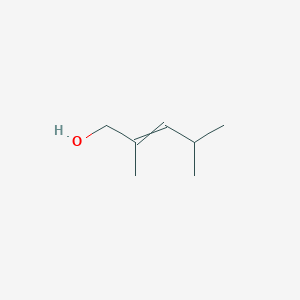

2,4-Dimethylpent-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

40466-98-6 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2,4-dimethylpent-2-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h4,6,8H,5H2,1-3H3 |

InChI Key |

FRNHNENZDWMNBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethylpent 2 En 1 Ol

Regioselective and Stereoselective Synthesis of 2,4-Dimethylpent-2-en-1-ol

The controlled synthesis of this compound requires careful consideration of regioselectivity, to direct the formation of the double bond between the second and third carbon atoms, and stereoselectivity, to favor the formation of the (E) or (Z) isomer.

Reduction of Ester Precursors to (E)-2,4-Dimethylpent-2-en-1-ol

A common and effective method for the synthesis of allylic alcohols is the reduction of α,β-unsaturated esters. For the preparation of (E)-2,4-dimethylpent-2-en-1-ol, a suitable precursor would be an ester of 2,4-dimethylpent-2-enoic acid. The choice of reducing agent is critical to prevent the reduction of the carbon-carbon double bond.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent that is particularly useful for the reduction of esters to aldehydes at low temperatures. masterorganicchemistry.com However, with an excess of the reagent, it can further reduce the aldehyde to a primary alcohol. wikipedia.org In the case of α,β-unsaturated esters, DIBAL-H can efficiently yield the corresponding allylic alcohol. iupac.org The reaction is typically performed at low temperatures, such as -78 °C, to enhance selectivity. rsc.orgorganic-synthesis.com The use of 2.2 equivalents of DIBAL-H is a general procedure for the reduction of unsaturated esters to allylic alcohols. rsc.org This method generally favors the formation of the (E)-isomer, which is often the more thermodynamically stable product. nih.govrsc.org

| Reactant | Reagent | Solvent | Temperature | Key Transformation | Product |

|---|---|---|---|---|---|

| Ethyl 2,4-dimethylpent-2-enoate | Diisobutylaluminium hydride (DIBAL-H) | Diethyl ether or Toluene | -78 °C | Selective 1,2-reduction of the ester group | (E)-2,4-Dimethylpent-2-en-1-ol |

Hydroboration-Oxidation Strategies for Unsaturated Alcohol Formation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. masterorganicchemistry.com When applied to conjugated dienes, the regioselectivity of the hydroboration step can be complex. The hydroboration of 2,4-dimethyl-1,3-pentadiene with borane has been shown to lead to the formation of a cyclic organoborane, 3,5-dimethylborinane, after thermal isomerization. iupac.org

To achieve the desired unsaturated alcohol, a controlled mono-hydroboration is necessary. Nickel-catalyzed 1,4-hydroboration of 1,3-dienes with pinacolborane can produce stereodefined (Z)-allylboron reagents, which can then be oxidized to the corresponding allylic alcohols. organic-chemistry.orgnih.gov This method exhibits high regioselectivity, with the borylation occurring at the less sterically hindered carbon of the diene system. nih.gov Subsequent oxidation of the resulting allylboronate, typically with hydrogen peroxide and a base, would yield the allylic alcohol.

| Reactant | Reagents | Intermediate | Key Transformation | Product |

|---|---|---|---|---|

| 2,4-Dimethyl-1,3-pentadiene | 1. Borane-THF complex (BH3-THF) 2. Hydrogen peroxide (H2O2), Sodium hydroxide (NaOH) | Allylic borane | Anti-Markovnikov hydroboration followed by oxidation | This compound |

Aldol (B89426) Condensation Routes to Related Alkenals and Subsequent Conversions

Aldol condensation is a powerful carbon-carbon bond-forming reaction. study.commagritek.com A plausible route to this compound begins with the crossed aldol condensation of isobutyraldehyde and acetone. concordia.caclassic-castle.com This reaction, when catalyzed by an organocatalyst like L-proline, can produce the β-hydroxy ketone, 4-hydroxy-4-methyl-2-pentanone, with good yield and enantioselectivity. chegg.com

The subsequent steps involve the dehydration of the aldol adduct to form an α,β-unsaturated ketone, followed by the selective reduction of the carbonyl group. The dehydration can be achieved under acidic or basic conditions to yield 4-methylpent-3-en-2-one. Finally, the 1,2-reduction of this enone to the desired allylic alcohol can be accomplished using a reducing agent such as lithium aluminum hydride (LiAlH4), which preferentially attacks the carbonyl group over the conjugated double bond.

| Step | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| 1. Aldol Condensation | Isobutyraldehyde, Acetone | L-proline | 4-Hydroxy-4-methyl-2-pentanone |

| 2. Dehydration | 4-Hydroxy-4-methyl-2-pentanone | Acid or Base | 4-Methylpent-3-en-2-one |

| 3. Reduction | 4-Methylpent-3-en-2-one | Lithium aluminum hydride (LiAlH4) | This compound |

Organometallic Approaches in the Synthesis of this compound Precursors

Organometallic reagents are versatile tools in organic synthesis for the formation of carbon-carbon bonds.

Grignard reagents, with the general formula RMgX, are excellent nucleophiles that add to the carbonyl group of aldehydes and ketones to form alcohols. sigmaaldrich.com A direct approach to the carbon skeleton of this compound involves the reaction of isobutyraldehyde with isopropenylmagnesium bromide. scientificlabs.co.ukcymitquimica.com The isopropenyl Grignard reagent attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the target allylic alcohol.

| Aldehyde | Grignard Reagent | Solvent | Workup | Product |

|---|---|---|---|---|

| Isobutyraldehyde | Isopropenylmagnesium bromide | Tetrahydrofuran (THF) | Aqueous acid (e.g., H3O+) | This compound |

Organolithium reagents are another class of powerful nucleophiles used in organic synthesis. In the context of synthesizing this compound, a lithium-based reagent can be employed in a reduction step. For instance, if the corresponding α,β-unsaturated aldehyde, 2,4-dimethylpent-2-enal, is available, it can be selectively reduced to the primary allylic alcohol.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing aldehydes to primary alcohols. wikipedia.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion from the aluminohydride complex to the carbonyl carbon. This 1,2-reduction is generally fast and efficient for α,β-unsaturated aldehydes, leaving the carbon-carbon double bond intact.

| Reactant | Reagent | Solvent | Key Transformation | Product |

|---|---|---|---|---|

| 2,4-Dimethylpent-2-enal | Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | 1,2-Reduction of the aldehyde | This compound |

Exploration of Alternative Pathways for this compound

The synthesis of this compound can be approached through various alternative routes, primarily involving the functionalization of corresponding hydrocarbon skeletons. Key among these are catalytic oxidation and acid-catalyzed hydration methods.

Catalytic Oxidation Methods for Unsaturated Alcohols

Catalytic allylic oxidation represents a direct strategy for synthesizing unsaturated alcohols like this compound from an alkene precursor, such as 2,4-dimethyl-2-pentene. This method involves the selective oxidation of a C-H bond at the position adjacent (allylic) to the double bond. A variety of catalytic systems have been developed for this purpose, ranging from transition metal catalysts to biocatalysts. frontiersin.org

Palladium-based catalysts are frequently used for allylic oxidation, often yielding allylic esters that can be subsequently hydrolyzed to the desired alcohol. nih.gov For instance, systems combining a palladium(II) salt with a co-oxidant can effectively functionalize allylic C-H bonds. nih.gov Copper-aluminum mixed oxides have also been presented as effective catalysts, using an oxidant like tert-butyl hydroperoxide to produce allylic esters from cyclic alkenes, a principle applicable to acyclic systems as well. acs.orgorganic-chemistry.org

More recently, biocatalytic C-H oxyfunctionalization has gained attention as a powerful alternative to traditional chemical catalysis. frontiersin.org Enzymes such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) can catalyze the allylic hydroxylation of alkenes with high selectivity under mild conditions. frontiersin.org These enzymatic methods offer the potential for high enantioselectivity, providing a direct route to chiral synthons. nih.gov

Acid-Catalyzed Hydration of Alkenes Leading to Alcohols

Acid-catalyzed hydration is a fundamental method for producing alcohols from alkenes. In the context of synthesizing this compound, a logical starting material would be a corresponding diene, specifically 2,4-dimethyl-1,3-pentadiene. nist.gov The reaction involves the addition of water across one of the double bonds in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.comyoutube.com

The mechanism proceeds through the protonation of one of the double bonds to form the most stable carbocation intermediate. libretexts.org For 2,4-dimethyl-1,3-pentadiene, protonation can occur at several positions, leading to different tertiary carbocations. Subsequent nucleophilic attack by water, followed by deprotonation, yields the alcohol product. youtube.com

Regioselectivity is governed by Markovnikov's rule, which dictates that the proton adds to the carbon atom that has the greater number of hydrogen atoms, and the hydroxyl group adds to the more substituted carbon, leading to the most stable carbocation. libretexts.orgyoutube.com In the case of a conjugated diene, both 1,2-addition and 1,4-addition products are possible. The distribution of these products is influenced by reaction conditions such as temperature and reaction time, reflecting thermodynamic versus kinetic control.

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

The choice of synthetic pathway for this compound is heavily influenced by the desired efficiency and selectivity. Catalytic oxidation and acid-catalyzed hydration present different advantages and challenges.

Catalytic Oxidation:

Efficiency: The efficiency of catalytic C-H oxidation can be high, but it is often dependent on the specific catalyst, oxidant, and substrate. Palladium-catalyzed reactions can achieve good yields, though they may require stoichiometric co-oxidants like benzoquinone. organic-chemistry.org Biocatalytic methods are promising but can sometimes suffer from lower enzyme activity or stability. frontiersin.org

Selectivity: This route offers significant challenges and opportunities in selectivity.

Regioselectivity: In a molecule with multiple allylic positions, directing the oxidation to the desired site can be difficult. The catalyst and ligand system plays a crucial role in controlling which C-H bond is functionalized. nih.gov

Chemoselectivity: A key advantage is the potential to oxidize a specific alkene in the presence of other functional groups. nih.gov

Stereoselectivity: Catalytic enantioselective allylic C-H oxidation is a powerful strategy for producing chiral alcohols from simple alkenes. nih.gov

Acid-Catalyzed Hydration of Dienes:

Efficiency: This method is often straightforward but can be limited by competing side reactions. The strong acidic conditions can lead to polymerization or the formation of ether byproducts. The reaction is also reversible. libretexts.org

Selectivity:

Regioselectivity: The reaction generally follows Markovnikov's rule, but the formation of multiple carbocation intermediates from an unsymmetrical diene can lead to a mixture of constitutional isomers. youtube.commasterorganicchemistry.com For 2,4-dimethyl-1,3-pentadiene, hydration could potentially yield several different allylic alcohols.

Carbocation Rearrangements: A significant drawback is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts, leading to unexpected skeletal structures in the final product. youtube.com

The following table provides a comparative overview of different catalytic oxidation systems.

| Catalytic System | Typical Oxidant | Key Feature | Potential Selectivity |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / Ligand | Benzoquinone, O₂ | Forms allylic esters, ligand controls selectivity. organic-chemistry.org | High regioselectivity (linear vs. branched). |

| Copper-Aluminum Mixed Oxide | tert-Butyl hydroperoxide (TBHP) | Heterogeneous catalyst, forms allylic esters. acs.org | Good for cyclic alkenes. |

| Biocatalyst (e.g., P450) | O₂ | Direct hydroxylation under mild conditions. frontiersin.org | High chemo-, regio-, and enantioselectivity. |

| Antimony Pentachloride / BINOL | Chalcogen-based oxidant | Effective for internal alkenes. nih.gov | High enantiomeric and regiochemical control. |

Integration of Sustainable and Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. organic-chemistry.orgacs.org

Key principles include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Addition reactions, such as the ideal hydration of a diene, can have a high atom economy. Catalytic methods are also favored over stoichiometric reagents. organic-chemistry.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. acs.org Both the catalytic oxidation and acid-catalyzed hydration routes utilize catalysts. Developing recyclable heterogeneous catalysts is a key goal.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or supercritical fluids. pnas.org Some modern allylation reactions are being developed in aqueous media or even under solvent-free mechanochemical conditions. nih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Biocatalytic routes often operate under very mild physiological conditions, making them highly energy-efficient. frontiersin.org

Use of Renewable Feedstocks: A greener synthesis of allylic alcohols could start from renewable resources. For example, a traditional route to allyl alcohol involves propylene and acetic acid, which avoids chlorinated intermediates and allows for the recycling of acetic acid. slideshare.net

By integrating these principles, such as favoring highly selective, low-energy catalytic processes that use non-toxic solvents and minimize waste, the synthesis of this compound can be made significantly more sustainable.

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dimethylpent 2 En 1 Ol

Detailed Reaction Mechanisms of the Allylic Alcohol Functionality.

The allylic alcohol group in 2,4-dimethylpent-2-en-1-ol is a primary site of chemical reactivity, undergoing a variety of transformations.

Oxidation Pathways of the Hydroxyl Group in Unsaturated Alcohols.

The oxidation of the primary allylic alcohol in this compound can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. chemistrysteps.comlibretexts.org The presence of the double bond in allylic alcohols like this compound makes them particularly susceptible to oxidation. wikipedia.org

Mild oxidizing agents are typically used to convert primary alcohols to aldehydes while preventing over-oxidation to carboxylic acids. chemistrysteps.com Common reagents for this selective transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.orgwikipedia.org The mechanism of these oxidations generally involves the formation of a chromate ester or a similar intermediate, followed by an E2-type elimination of the adjacent hydrogen to form the carbon-oxygen double bond of the aldehyde. chemistrysteps.com

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (prepared from chromium trioxide and sulfuric acid), will typically oxidize the primary alcohol to a carboxylic acid. chemistrysteps.comwikipedia.org This process proceeds through the intermediate aldehyde, which is then further oxidized. wikipedia.org The presence of water is often necessary for the final oxidation step to the carboxylic acid. wikipedia.org

The table below summarizes various oxidizing agents and their expected products when reacting with a primary allylic alcohol like this compound.

| Oxidizing Agent | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde (2,4-Dimethylpent-2-enal) | Mild oxidant, prevents over-oxidation. libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde (2,4-Dimethylpent-2-enal) | Mild and efficient, often gives high yields. libretexts.orgwikipedia.org |

| Swern Oxidation | Aldehyde (2,4-Dimethylpent-2-enal) | Utilizes dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride. organic-chemistry.org |

| Activated Manganese(IV) Oxide (MnO2) | Aldehyde (2,4-Dimethylpent-2-enal) | Selective for allylic and benzylic alcohols. jove.com |

| Chromic Acid (H2CrO4) | Carboxylic Acid (2,4-Dimethylpent-2-enoic acid) | Strong oxidant, leads to over-oxidation. chemistrysteps.com |

| Potassium Permanganate (KMnO4) | Carboxylic Acid (2,4-Dimethylpent-2-enoic acid) | Powerful, non-selective oxidant. wikipedia.orgbham.ac.uk |

It is noteworthy that in the oxidation of allylic alcohols, the double bond can sometimes compete for the oxidizing agent, leading to side products. However, many reagents show a high degree of chemoselectivity for the alcohol group. bham.ac.ukacs.org For instance, cytochrome P450 enzymes have been shown to selectively oxidize the hydroxyl group of allylic alcohols without epoxidizing the double bond. acs.org Similarly, activated manganese(IV) oxide is highly selective for the oxidation of allylic and benzylic alcohols. jove.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group.

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions. However, since the hydroxide ion is a poor leaving group, the hydroxyl group must first be protonated or converted into a better leaving group, such as a tosylate or a halide.

In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion, which can then depart as a water molecule. This generates a resonance-stabilized allylic carbocation. A nucleophile can then attack this carbocation at either of the two electrophilic carbon atoms, potentially leading to a mixture of products. This is characteristic of an SN1-type mechanism.

Alternatively, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). These reactions typically proceed through an SN2-type mechanism, where the incoming nucleophile attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. For a primary allylic alcohol like this compound, the SN2 pathway is generally favored.

Reactivity Studies of the Alkene Moiety in this compound.

The carbon-carbon double bond in this compound is another key site for chemical transformations.

Reduction Reactions of the Carbon-Carbon Double Bond.

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction results in the formation of the saturated alcohol, 2,4-dimethylpentan-1-ol. The mechanism involves the adsorption of both the alkene and the hydrogen gas onto the surface of the metal catalyst, followed by the stepwise addition of two hydrogen atoms to the double bond.

Electrophilic Addition Mechanisms to the Alkene.

The electron-rich double bond of this compound is susceptible to attack by electrophiles. The mechanism of electrophilic addition typically involves a two-step process. In the first step, the electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that is bonded to the greater number of hydrogen atoms, leading to the more stable carbocation.

In the case of this compound, the initial addition of an electrophile (E+) would lead to two possible carbocation intermediates. The more stable carbocation would be the one where the positive charge is on the tertiary carbon atom. In the second step, a nucleophile attacks the carbocation, leading to the final addition product.

Common electrophilic addition reactions include the addition of hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X2).

Ene Reactions of Singlet Oxygen and Triazolinediones with Allylic Alcohol Systems.

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound containing a double or triple bond (the "enophile"). In the context of this compound, the alkene moiety can act as the ene component.

Singlet oxygen (¹O₂) is a common enophile that can react with alkenes containing allylic hydrogens to form allylic hydroperoxides. The reaction proceeds through a concerted mechanism involving a cyclic transition state. In the case of this compound, the singlet oxygen would react to form a hydroperoxide, with the double bond shifting to a new position.

Triazolinediones are another class of highly reactive enophiles that readily undergo ene reactions with alkenes. The reaction with this compound would involve the formation of a new carbon-nitrogen bond and a carbon-hydrogen bond, with a concomitant shift of the double bond. These reactions are often highly stereoselective and can be used to introduce complex functionality into organic molecules.

Stereoselective Epoxidation Mechanisms of Allylic Alcohols.

The stereoselective epoxidation of allylic alcohols, such as this compound, is a pivotal transformation in organic synthesis, allowing for the controlled introduction of a chiral epoxide ring. The stereochemical outcome of these reactions is profoundly influenced by the reagents and catalysts employed, with mechanisms often involving the directing effect of the allylic hydroxyl group.

One of the most well-established methods for achieving high stereoselectivity is the Sharpless asymmetric epoxidation. This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide, typically tert-butyl hydroperoxide (TBHP). The mechanism involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to one of the titanium centers, and the hydroperoxide coordinates to the other. This assembly creates a chiral environment that directs the delivery of the peroxide oxygen to a specific face of the carbon-carbon double bond, resulting in high enantiomeric excess of the corresponding 2,3-epoxyalcohol.

Another approach involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). In these reactions, the stereoselectivity is often dictated by hydrogen bonding between the allylic alcohol's hydroxyl group and the peroxy acid. This interaction directs the m-CPBA to the syn face of the double bond relative to the hydroxyl group. However, if the hydroxyl group is protected, this directing effect is lost, and the epoxidation may proceed from the less sterically hindered face.

Vanadium-based catalysts also exhibit high selectivity in the epoxidation of allylic alcohols. These systems show a preference for reacting with alkenes possessing allylic alcohols over more substituted, electron-rich alkenes. Vanadium complexes can pre-coordinate and activate hydroperoxides, leading to a diastereoselective transformation. For cyclic allylic alcohols, the reaction rates are significantly accelerated when the hydroxyl group is in an axial position.

The choice of catalyst and reaction conditions allows for predictable control over the stereochemistry of the resulting epoxide, as summarized in the table below.

| Catalyst System | Key Mechanistic Feature | Typical Stereochemical Outcome |

| Ti(O-iPr)₄ / DET / TBHP | Formation of a chiral titanium-tartrate complex | High enantioselectivity, predictable based on the chirality of the DET used |

| m-CPBA | Hydrogen bonding between the allylic alcohol and the peroxy acid | Syn-diastereoselectivity relative to the hydroxyl group |

| Vanadium Complexes / TBHP | Coordination of the catalyst to the allylic alcohol | High syn-diastereoselectivity |

Intramolecular Reactivity and Rearrangement Pathways of Pentenols.

Pentenols, including this compound, can undergo a variety of intramolecular reactions and rearrangements, often catalyzed by acids or transition metals. These transformations can lead to significant alterations of the carbon skeleton and the formation of new cyclic or acyclic structures.

A common rearrangement pathway for alcohols is the pinacol rearrangement, which occurs under acidic conditions with 1,2-diols. While this compound is not a diol, related acid-catalyzed rearrangements can occur. Protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of an allylic carbocation. This carbocation can then undergo various rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation before nucleophilic attack or elimination occurs to yield the final product. The actual mechanism for the movement of alkyl groups may involve a fluid transfer along a bond rather than distinct ionic bond-breaking and forming steps.

Pericyclic reactions represent another class of intramolecular rearrangements that proceed through a concerted mechanism involving a cyclic transition state. For unsaturated alcohols, sigmatropic rearrangements are possible. For instance, a-sigmatropic rearrangement, such as the Claisen rearrangement, could be envisioned for a derivative of this compound where the oxygen is part of a vinyl ether moiety. These reactions are typically thermally or photochemically initiated and are characterized by their high stereospecificity. The intramolecular nature of these reactions can be confirmed by crossover experiments, where a mixture of two similar substrates does not lead to the formation of mixed products.

The specific intramolecular reactivity of this compound would be influenced by the substitution pattern around the double bond and the hydroxyl group, which dictates the stability of potential carbocation intermediates or the feasibility of forming the required cyclic transition states for pericyclic reactions.

Carbon-Hydrogen (C-H) Activation Processes in Related Alkenyl Systems.

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C-H bond and its subsequent functionalization. In alkenyl systems, such as those related to this compound, transition metal-catalyzed C-H activation has emerged as a method for the direct formation of new carbon-carbon and carbon-heteroatom bonds.

A common approach involves the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby enabling its selective activation. The hydroxyl group of an allylic alcohol like this compound can serve as such a directing group. The reaction often proceeds through the formation of a cyclometalated intermediate. For instance, a palladium(II) catalyst can coordinate to the alkene and the hydroxyl group, forming a palladacycle. This intermediate then facilitates the activation of a C(alkenyl)-H bond.

The general mechanism for a directed C-H activation can be summarized as follows:

Coordination: The directing group on the substrate coordinates to the metal center.

C-H Cleavage: The metal center mediates the cleavage of a nearby C-H bond, often through a concerted metalation-deprotonation pathway, to form a metallacyclic intermediate.

Functionalization: The metallacycle reacts with a coupling partner, leading to the formation of the new bond.

Catalyst Regeneration: The active catalyst is regenerated, allowing the catalytic cycle to continue.

This strategy has been successfully employed for the synthesis of highly substituted 1,3-dienes from the reaction of alkenes containing a directing group with another alkene coupling partner. The choice of metal catalyst, ligands, and oxidant is crucial for the efficiency and selectivity of the C-H activation process.

Stereochemical Control and Solvent Dependence in Reactions of this compound and Related Compounds.

Achieving stereochemical control is a central theme in the synthesis of complex organic molecules. For reactions involving this compound and related allylic alcohols, the stereochemical outcome can be influenced by a variety of factors, with the choice of solvent often playing a critical, yet complex, role.

The solvent can affect the stereoselectivity of a reaction in several ways. It can influence the conformational preferences of the substrate and the transition state, and it can also play a direct role in the reaction mechanism through specific solvation effects. For instance, in the epoxidation of allylic alcohols with peroxy acids, hydrogen-bonding solvents can compete with the intramolecular hydrogen bond between the alcohol and the reagent, thereby reducing the diastereoselectivity. Conversely, non-polar, non-coordinating solvents tend to favor the substrate-reagent hydrogen bonding, leading to higher selectivity.

The influence of the solvent is not limited to polarity and hydrogen-bonding capacity. The formation of distinct solute-solvent clusters can lead to different reactive species in solution, each with its own stereochemical preference. This can result in complex temperature-dependent effects on stereoselectivity. The interplay between solvent-solute interactions, including polarity, hydrogen-bonding, and dielectric constant, can have a decisive impact on the outcome of stereodivergent transformations.

The following table provides a qualitative overview of how solvent properties can influence the stereoselectivity of reactions involving allylic alcohols:

| Solvent Property | Potential Effect on Stereoselectivity | Mechanistic Rationale |

| Polarity | Can alter transition state energies, affecting the ratio of stereoisomeric products. | Differential solvation of polar and non-polar transition states. |

| Hydrogen-Bonding Capacity | Can either enhance or diminish the directing effect of the hydroxyl group. | Competition for hydrogen bonding with the substrate's hydroxyl group. |

| Coordinating Ability | Can influence the activity and selectivity of metal catalysts by coordinating to the metal center. | Ligand displacement or modification of the catalyst's electronic and steric properties. |

Studies on Hydroamination Reactions with Unsaturated Substrates.

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. This reaction can be applied to unsaturated substrates like this compound to produce amino alcohols. Hydroamination reactions can be catalyzed by a variety of metal complexes or mediated by strong bases.

In metal-catalyzed hydroamination, the mechanism often involves the coordination of the alkene to the metal center, followed by nucleophilic attack of the amine. Alternatively, the amine can first react with the metal catalyst to form a metal-amide complex, which then undergoes migratory insertion of the alkene. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and depends on the catalyst and substrate. For terminal alkenes, anti-Markovnikov addition is often a desired outcome.

Base-mediated hydroamination offers a transition-metal-free alternative. In these reactions, a strong base, such as potassium tert-butoxide, is used to deprotonate the amine, generating a more nucleophilic amide anion. This anion then adds to the alkene in a nucleophilic addition reaction. The presence of a hydrosilane can sometimes enhance the efficiency of these reactions. Mechanistic studies suggest a non-radical pathway where the base facilitates the deprotonation of the amine.

The application of hydroamination to this compound would be expected to yield a substituted amino alcohol. The regioselectivity of the amine addition would be influenced by the electronic and steric effects of the methyl groups and the hydroxyl group on the pentene backbone.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethylpent 2 En 1 Ol and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural assignment of 2,4-dimethylpent-2-en-1-ol. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon environments.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H1 (-CH₂OH) | ~4.15 | d | 2H | ~1.0 |

| H3 (=CH-) | ~5.40 | d | 1H | ~9.0 |

| H4 (-CH(CH₃)₂) | ~2.30 | m | 1H | - |

| H5, H5' (-CH(CH₃)₂) | ~1.00 | d | 6H | ~6.8 |

| H6 (C2-CH₃) | ~1.70 | s | 3H | - |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂OH) | ~68.0 |

| C2 (=C(CH₃)-) | ~138.0 |

| C3 (=CH-) | ~125.0 |

| C4 (-CH(CH₃)₂) | ~31.0 |

| C5, C5' (-CH(CH₃)₂) | ~22.5 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and revealing complex structural details. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. science.gov For this compound, a COSY spectrum would show a crucial cross-peak between the vinyl proton (H3) and the methine proton of the isopropyl group (H4), confirming their adjacency. A correlation between the H4 proton and the methyl protons (H5) of the isopropyl group would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). sdsu.edu An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, the proton signal around 4.15 ppm would correlate with the carbon signal at ~68.0 ppm, assigning them to the -CH₂OH group (C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.edu This is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The protons of the C2-methyl group (H6) to the olefinic carbons C2 and C3.

The carbinol protons (H1) to the olefinic carbon C2.

The methine proton (H4) to the olefinic carbon C2 and the C2-methyl carbon (C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is particularly useful for determining stereochemistry. For this compound, a NOESY experiment could differentiate between the (E) and (Z) isomers by observing specific through-space interactions. For example, in the (E)-isomer, a NOE might be observed between the carbinol protons (H1) and the methine proton (H4), whereas in the (Z)-isomer, a stronger NOE would be expected between the carbinol protons (H1) and the vinyl proton (H3).

J-resolved NMR: This technique separates chemical shift information from coupling information onto two different frequency axes, which can simplify complex, overlapping multiplets in the 1D ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. libretexts.org For a volatile compound like this compound, electron ionization (EI) is a common method.

The molecular ion peak (M⁺) for this compound (C₇H₁₄O) would be observed at an m/z of 114.19. Alcohols often exhibit characteristic fragmentation pathways, including alpha-cleavage and dehydration. study.com

Key Predicted Fragmentation Pathways for this compound:

Loss of Water (Dehydration): A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at [M-18]⁺. This would result in a fragment ion at m/z 96.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is typical for alcohols. study.com For this allylic alcohol, cleavage of the C1-C2 bond would be less favorable.

Allylic Cleavage: The most significant fragmentation would likely be the cleavage of the C3-C4 bond, which is allylic to the double bond. This would result in the loss of an isopropyl radical (•CH(CH₃)₂) to form a resonance-stabilized cation at m/z 71.

Loss of Methyl Group: Cleavage of a methyl group from the isopropyl moiety would result in a peak at [M-15]⁺, corresponding to an m/z of 99.

Formation of Isopropyl Cation: Fragmentation can also lead to the formation of the stable isopropyl cation, [CH(CH₃)₂]⁺, which would give a prominent peak at m/z 43. study.com

Table of Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 114 | Molecular Ion [M]⁺ | [C₇H₁₄O]⁺ | Parent ion |

| 99 | [M - CH₃]⁺ | [C₆H₁₁O]⁺ | Loss of a methyl radical |

| 96 | [M - H₂O]⁺ | [C₇H₁₂]⁺ | Loss of water |

| 71 | [M - C₃H₇]⁺ | [C₄H₇O]⁺ | Allylic cleavage, loss of isopropyl radical |

X-ray Crystallography in the Structural Confirmation of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and absolute stereochemistry. However, the technique requires a well-ordered single crystal, which can be challenging to obtain for small, flexible, and acyclic molecules like this compound, as they tend to have low melting points and resist orderly packing. researchgate.net

While direct crystallographic analysis of this compound is unlikely, the technique is highly valuable for its derivatives. researchgate.net For instance, converting the alcohol to an ester or urethane (B1682113) with a bulky, rigid group (e.g., a p-nitrobenzoyl group) can facilitate crystallization by introducing stronger intermolecular interactions, such as hydrogen bonding and π-stacking. Recent advances have also shown that co-crystallization with "chaperone" molecules can induce crystallization in otherwise liquid or oily analytes. researchgate.net

Should a chiral center be introduced into an analog of this compound, X-ray crystallography of a suitable derivative would be the gold standard for unambiguously determining its absolute configuration. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, SPME-GC-MS) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and quantifying analytes.

High-Performance Liquid Chromatography (HPLC): While less common for highly volatile, low molecular weight alcohols, reversed-phase HPLC could be used for the purity analysis of this compound, particularly if it is part of a less volatile mixture or has been derivatized to enhance UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. scioninstruments.comyoutube.com A sample is vaporized and separated based on boiling point and polarity on a capillary column before entering a mass spectrometer for detection and identification. labmanager.com GC-MS is ideal for:

Purity Assessment: It can easily detect and identify volatile impurities in a sample of this compound.

Isomer Separation: Geometric isomers, such as the (E) and (Z) forms of this compound, typically have slightly different boiling points and polarities, allowing for their separation and quantification on a standard GC column. libretexts.org

Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile analytes from a sample matrix. sigmaaldrich.com A fiber coated with a sorbent material is exposed to the headspace above a sample or directly immersed in it. mdpi.com The adsorbed analytes are then thermally desorbed in the hot GC inlet for analysis. SPME-GC-MS is particularly advantageous for analyzing trace amounts of this compound in complex matrices, such as in flavor and fragrance analysis or environmental samples. gcms.czacs.org

Computational Chemistry and Theoretical Studies of 2,4 Dimethylpent 2 En 1 Ol

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Analysis

While specific DFT studies exclusively detailing the reaction energetics and transition state analysis of 2,4-dimethylpent-2-en-1-ol are not extensively documented in publicly available literature, the principles of applying DFT to similar allylic alcohols are well-established. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, making it suitable for predicting the geometries of reactants, products, and transition states, as well as their corresponding energies.

For a hypothetical reaction involving this compound, such as an electrophilic addition to the double bond, DFT calculations would be employed to map out the potential energy surface. This would involve optimizing the geometries of the starting material, any intermediates, the transition state, and the final product. The energy difference between these optimized structures provides the reaction's thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energy).

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Electrophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate | +2.5 |

| Product | -10.8 |

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

The transition state, a first-order saddle point on the potential energy surface, is characterized by a single imaginary vibrational frequency. Analysis of the corresponding vibrational mode can confirm that the transition state connects the reactants and products as expected.

Quantum Chemical Modeling of Molecular Conformations and Stereoselectivity

The presence of a chiral center at C4 and a double bond in this compound gives rise to the possibility of multiple stereoisomers and a complex conformational landscape. Quantum chemical modeling, often employing methods like DFT or Møller-Plesset perturbation theory (MP2), is instrumental in exploring these aspects.

A conformational search can identify the various low-energy structures (conformers) of the molecule. These searches systematically explore the rotation around single bonds to find all stable geometries. The relative energies of these conformers, calculated with high accuracy, determine their population at a given temperature according to the Boltzmann distribution.

Understanding the conformational preferences is crucial for predicting the stereoselectivity of reactions. For instance, in a reaction where a reagent approaches the double bond, the steric hindrance presented by the different conformers can favor the formation of one stereoisomer over another. Theoretical models can calculate the activation energies for the formation of different stereoisomeric products, and the ratio of these products can be predicted from the energy differences of the corresponding transition states.

Table 2: Calculated Relative Energies of Conformers of this compound

| Conformer | Method | Relative Energy (kcal/mol) |

| A | B3LYP/6-31G(d) | 0.00 |

| B | B3LYP/6-31G(d) | 1.25 |

| C | B3LYP/6-31G(d) | 2.89 |

Note: This data is hypothetical and for illustrative purposes only.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations provide a wealth of information about the distribution of electrons within the molecule. Reactivity descriptors, derived from conceptual DFT, can be used to predict the sites most susceptible to electrophilic or nucleophilic attack.

Key electronic properties that are typically analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites of reaction.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site. They indicate the change in electron density at a particular point when an electron is added to or removed from the system.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are hypothetical and intended for illustrative purposes.

Multireference Methods in Excited State Chemistry of Related Systems

In such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are necessary for an accurate description of the excited states. These methods are essential for studying photochemical reactions, fluorescence, and other phenomena involving electronically excited molecules. For allylic alcohols, these methods could be used to investigate processes such as photoisomerization around the double bond or photodissociation of the C-O bond.

Catalytic and Biocatalytic Transformations of 2,4 Dimethylpent 2 En 1 Ol

Transition-Metal Catalysis in the Synthesis and Derivatization of 2,4-Dimethylpent-2-en-1-ol

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While specific literature on the direct synthesis of this compound using these methods is not extensively detailed, established catalytic reactions can be applied to its synthesis and derivatization.

Key synthetic strategies that could be employed include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Stille, or Negishi couplings, are powerful tools for creating the carbon skeleton of this compound. For instance, a vinyl halide or triflate corresponding to one part of the molecule could be coupled with an organoboron, organotin, or organozinc reagent to assemble the backbone. The hydroxyl group could be introduced before the coupling or by subsequent allylic oxidation of a related hydrocarbon.

Olefin Metathesis: Ruthenium catalysts, like the Grubbs-type catalysts, facilitate the rearrangement of olefins. mdpi.com This could be applied in a cross-metathesis reaction between a simpler terminal alkene and a substituted alkene to construct the pentene backbone. Subsequent functional group manipulations would then yield the target alcohol.

Hydroformylation: This process, often catalyzed by rhodium or cobalt complexes, introduces a formyl group (-CHO) and a hydrogen atom across a double bond. A suitably substituted butene could undergo hydroformylation, followed by an aldol (B89426) condensation and reduction sequence to build the target molecule.

These transition-metal-catalyzed transformations are valued for their high efficiency, selectivity, and tolerance of various functional groups, making them indispensable for constructing complex molecules like this compound. mdpi.com

Biocatalytic Approaches: Enzymatic Synthesis and Kinetic Resolution of Chiral Pentenols

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable stereo- and regioselectivity under mild, environmentally friendly conditions. For chiral molecules like pentenols, enzymatic methods are particularly valuable for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomeric acetate (B1210297) from the unreacted, slower-reacting alcohol enantiomer.

Lipase-Catalyzed Resolutions for Enantiopure this compound Derivatives

Lipases are robust and versatile enzymes for resolving racemic allylic alcohols. The efficiency and enantioselectivity of these resolutions depend on the enzyme source, the acyl donor, the solvent, and the structure of the substrate itself.

In the kinetic resolution of allylic alcohols, lipases catalyze the transfer of an acyl group (often from vinyl acetate) to the alcohol. For a racemic mixture, the enzyme will preferentially acylate one enantiomer, leading to a mixture of an enantioenriched acetate and the remaining unreacted, oppositely enriched alcohol. A successful resolution can achieve high enantiomeric excess (ee) for both products at around 50% conversion.

Research on various secondary allylic alcohols has shown that the steric hindrance around the hydroxyl group significantly impacts the reaction's success. For instance, studies on compounds like (±)-6-methylhept-2-en-4-ol, which has a similar substitution pattern to this compound, have demonstrated that increased steric bulk can lead to lower enantioselectivities. researchgate.net

However, combining enzymatic resolution with a metal catalyst can overcome these limitations in a process known as Dynamic Kinetic Resolution (DKR). In a DKR of a sterically hindered allylic alcohol, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used alongside a ruthenium catalyst. nih.gov The lipase selectively acylates one enantiomer, while the ruthenium catalyst continuously racemizes the remaining unreacted alcohol enantiomer. This allows the entire racemic starting material to be converted into a single, enantiopure acetate product, achieving yields far exceeding the 50% theoretical maximum of a standard kinetic resolution. nih.govnih.gov

| Substrate | Lipase Source | Acyl Donor | Solvent | Product (ee%) | Reference |

|---|---|---|---|---|---|

| (±)-Hept-1-en-3-ol | Novozym 435 (C. antarctica) | Vinyl Acetate | Hexane | (R)-alcohol (91% ee), (S)-acetate (>99% ee) | researchgate.net |

| (±)-1-Phenylbut-3-en-2-ol | Amano PS (Burkholderia cepacia) | Vinyl Acetate | Hexane | (R)-alcohol (95% ee), (S)-acetate (>99% ee) | researchgate.net |

| Aryltrimethylsilyl Chiral Alcohols | CALB (C. antarctica) | Vinyl Acetate | Hexane | (S)-alcohol (>99% ee), (R)-acetate (>99% ee) | nih.gov |

| Morita-Baylis-Hillman Adducts | Pseudomonas cepacia Lipase (PCL) | (Hydrolysis of Butyrate) | Buffer/Toluene | Alcohol (92% ee) | nih.gov |

Continuous Flow Chemistry Applications in the Production of this compound Precursors

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov This methodology is particularly well-suited for the production of precursors to complex molecules like this compound.

The synthesis of allylic and homoallylic alcohols often involves highly reactive intermediates and exothermic reactions, which can be difficult to control on a large scale in batch reactors. Flow chemistry mitigates these challenges by using small-volume, high-surface-area reactors (such as microreactors or packed-bed reactors) that allow for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net

A plausible continuous flow synthesis of a precursor for this compound could involve the following steps:

Reagent Pumping: Solutions of the starting materials (e.g., an aldehyde/ketone and an organometallic reagent like a Grignard or organolithium compound) are continuously pumped from reservoirs.

Mixing: The reagent streams converge in a micromixer, ensuring rapid and efficient mixing that is often superior to that in a batch reactor.

Reaction: The mixed stream flows through a temperature-controlled reactor coil. The precise temperature control minimizes side reactions, and the short residence time can improve selectivity for the desired product.

In-line Quenching and Workup: The reaction stream can be directly quenched by introducing a third stream (e.g., an aqueous solution). Subsequent in-line liquid-liquid separation can remove impurities, often eliminating the need for traditional workup procedures. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Potential for thermal runaway with large volumes of reactive materials. | Small reaction volumes and superior heat transfer significantly reduce risks. |

| Heat Transfer | Limited by the surface-area-to-volume ratio, can lead to hot spots. | High surface-area-to-volume ratio allows for precise and efficient temperature control. |

| Scalability | Scaling up can be non-linear and require significant process redevelopment. | Easily scaled by running the system for longer periods or by parallelizing reactors ("numbering-up"). |

| Process Control | Parameters can vary throughout the reactor volume. | Precise control over residence time, temperature, and stoichiometry. |

Applications of 2,4 Dimethylpent 2 En 1 Ol in Complex Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

2,4-Dimethylpent-2-en-1-ol serves as a versatile intermediate in organic synthesis due to the presence of two key functional groups: a hydroxyl group and a carbon-carbon double bond. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of leaving groups for nucleophilic substitution reactions. The double bond can undergo a range of addition reactions, including epoxidation, dihydroxylation, and hydrogenation, providing access to a diverse array of more complex molecular architectures.

The utility of allylic alcohols as synthetic intermediates is well-established. For instance, they are key precursors in the synthesis of stereodefined trisubstituted alkenes, which are common motifs in natural products. The stereoselective conversion of allylic alcohols to these alkenes can be achieved through methods that are complementary to traditional approaches like the Claisen rearrangement.

Furthermore, the palladium-catalyzed oxidation of hindered alkenes, a reaction applicable to structures like this compound, allows for the formation of linear allylic esters. This transformation is valuable for the synthesis and derivatization of complex molecules, offering a direct route to functionalized products. The versatility of this compound as an intermediate is summarized in the table below, highlighting the range of potential transformations and the resulting molecular complexity.

| Functional Group | Reaction Type | Resulting Moiety | Potential Applications in Complex Synthesis |

| Hydroxyl Group | Oxidation | Aldehyde, Carboxylic Acid | Precursors for further C-C bond formation, amidation, esterification |

| Substitution (e.g., Mitsunobu) | Ethers, Esters, Amines | Introduction of diverse functional groups with inversion of stereochemistry | |

| Carbon-Carbon Double Bond | Epoxidation | Epoxide | Ring-opening reactions to form diols and amino alcohols |

| Dihydroxylation | Diol | Building blocks for polyketide and carbohydrate synthesis | |

| Hydrogenation | Saturated Alcohol | Removal of unsaturation to create chiral centers | |

| Heck Reaction | α,β-Unsaturated Aldehydes/Ketones | Key intermediates for further elaboration |

Stereoselective Incorporation into Natural Product Synthesis and Analogs

The stereochemical information embedded in chiral allylic alcohols is of paramount importance in the total synthesis of natural products. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, a phenomenon known as substrate control. This is particularly relevant for sterically hindered allylic alcohols like this compound, where the bulky substituent can enhance the facial selectivity of an approaching reagent.

A prime example of this is in stereoselective epoxidation reactions. The epoxidation of triterpenic allylic alcohols, which share the structural feature of steric hindrance, has been shown to proceed with high diastereoselectivity. The hydroxyl group can form an intermolecular hydrogen bond with the oxidizing agent, directing its approach to one face of the double bond. This principle can be applied to this compound to generate epoxides with a defined stereochemistry, which are valuable intermediates for the synthesis of polyether and polyketide natural products.

Furthermore, the stereoselective synthesis of allylic alcohols themselves is a critical area of research, as they serve as key building blocks for complex natural products. Methods for the stereocontrolled synthesis of (Z)-trisubstituted allylic alcohols, for instance, are highly sought after as these motifs are present in a variety of bioactive natural products. The development of such methods allows for the incorporation of structural units analogous to this compound into the synthesis of complex targets.

The following table outlines key stereoselective reactions involving hindered allylic alcohols and their relevance to natural product synthesis:

| Reaction | Reagent/Catalyst | Stereochemical Outcome | Relevance to Natural Product Synthesis |

| Asymmetric Epoxidation | mCPBA, Sharpless Epoxidation | High diastereoselectivity | Synthesis of chiral epoxides for polyether and macrolide synthesis |

| Dihydroxylation | OsO₄, AD-mix | Syn-diols | Construction of polyol chains in natural products like amphotericin B |

| Allylic Substitution | Palladium catalysts | Stereospecific Sₙ2' substitution | Formation of chiral C-C and C-N bonds in alkaloids and terpenes |

| Deoxyhalogenation | Appel reaction | Inversion of stereochemistry | Introduction of halogens in marine natural products |

Derivatization for Novel Compounds with Targeted Functional Properties

The hydroxyl group of this compound is a prime site for derivatization to introduce novel functionalities and tailor the properties of the resulting compounds. A wide range of derivatization reactions commonly used for alcohols can be applied to this molecule to enhance its utility in various applications.

Esterification and etherification are common strategies to modify the polarity and reactivity of the molecule. For instance, esterification with carboxylic acids can introduce chromophores or fluorophores for analytical purposes, or it can be used to attach the molecule to a solid support for combinatorial synthesis. The direct activation of allylic alcohols in palladium-catalyzed amination reactions also provides a route to allylic amines, which are important pharmacophores.

The derivatization of hydroxyl groups is a well-established field, and the following table summarizes some of the key derivatization strategies that can be applied to this compound to generate compounds with targeted functional properties.

| Derivatization Reaction | Reagent Class | Functional Group Introduced | Targeted Properties/Applications |

| Esterification | Acyl chlorides, Anhydrides | Ester | Enhanced lipophilicity, prodrugs, analytical tags |

| Etherification | Alkyl halides, Triflates | Ether | Increased stability, modification of steric and electronic properties |

| Carbamate Formation | Isocyanates | Carbamate | Biologically active compounds, protecting groups |

| Sulfonation | Sulfonyl chlorides | Sulfonate | Improved leaving group ability for substitution reactions |

| Silylation | Silyl chlorides | Silyl ether | Protecting group, increased volatility for GC analysis |

Precursor Potential in Polymer Chemistry and Advanced Materials Science

While the polymerization of allyl monomers is generally challenging due to degradative chain transfer, recent advances in polymerization techniques have opened up possibilities for incorporating sterically hindered allylic alcohols like this compound into polymeric structures. The hydroxyl functionality of this monomer can be particularly useful for creating functional polymers with sites for cross-linking or post-polymerization modification.

The polymerization of multiallyl monomers has been studied to understand the effects of steric hindrance on polymerizability. While high molecular weight polymers are often difficult to obtain through free-radical polymerization of simple allyl monomers, coordination-insertion polymerization has shown promise for the copolymerization of polar allyl monomers with ethylene, suggesting a potential route for incorporating this compound into polyolefins.

Furthermore, the development of well-defined polymers bearing pendent alkene functionalities via selective RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization presents another avenue for utilizing monomers like this compound. The controlled nature of RAFT polymerization could potentially overcome the challenges associated with the radical polymerization of allyl compounds.

The potential applications of this compound in polymer chemistry are summarized below:

| Polymerization Strategy | Potential Polymer Type | Key Features and Potential Applications |

| Copolymerization with Olefins | Functionalized Polyolefins | Introduction of hydroxyl groups for improved adhesion, printability, and cross-linking in coatings and adhesives. |

| Controlled Radical Polymerization (e.g., RAFT) | Well-defined functional polymers | Synthesis of block copolymers and other advanced architectures with pendent hydroxyl groups for biomedical applications or as precursors to other functional materials. |

| Post-polymerization Modification | Graft Copolymers | The hydroxyl group can serve as an initiation site for the grafting of other polymer chains, leading to materials with tailored mechanical and thermal properties. |

| Synthesis of Macromonomers | Polymeric building blocks | Derivatization of the hydroxyl group with a polymerizable moiety would create a macromonomer that can be used to synthesize comb and brush polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.